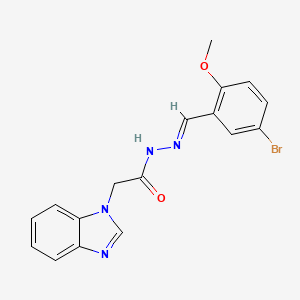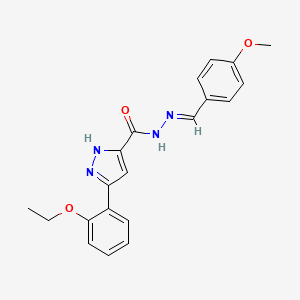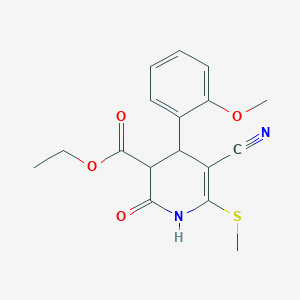![molecular formula C22H11N5O3 B11669365 4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B11669365.png)
4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoxaline moiety, a nitro group, and dicarbonitrile functionalities, which contribute to its diverse chemical reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenoxy and quinoxaline moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the phenoxy or quinoxaline rings.
Wissenschaftliche Forschungsanwendungen
4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the nitro group can participate in redox reactions, affecting cellular processes. The compound’s ability to modulate signaling pathways and gene expression contributes to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: These compounds share the quinoxaline core and have similar biological activities.
Bis(quinoxalin-2-yl)phenoxy Compounds: These compounds have similar structural features and are used in similar applications.
Uniqueness
4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is unique due to its combination of nitro, phenoxy, and dicarbonitrile functionalities, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C22H11N5O3 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
4-nitro-5-(3-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H11N5O3/c23-11-15-9-21(27(28)29)22(10-16(15)12-24)30-17-5-3-4-14(8-17)20-13-25-18-6-1-2-7-19(18)26-20/h1-10,13H |
InChI-Schlüssel |
WYGFINUNWFLJKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-ethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11669293.png)
![2-chloro-5-(5-{(Z)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11669300.png)


![N'-[(E)-(2-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11669312.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11669318.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11669322.png)
![(2E)-2-{[(3,4-dimethylphenyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11669336.png)

![5-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11669349.png)
![4-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(thiophen-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11669356.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11669362.png)

![N'-[(Z)-(2,6-dichlorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11669375.png)
